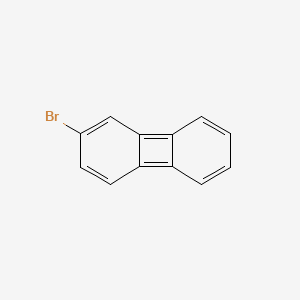
2-Bromobiphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromobiphenylene is an organic compound with the molecular formula C12H7Br It is a derivative of biphenylene, where one of the hydrogen atoms is replaced by a bromine atom
Preparation Methods
2-Bromobiphenylene can be synthesized through several methods:
Bromination of Biphenylene: This method involves the bromination of biphenylene using N-bromosuccinimide (NBS) as the brominating agent.
Bromination of (biphenylen-2-yl)mercury(II) acetate: This method uses bromine to brominate (biphenylen-2-yl)mercury(II) acetate.
Intramolecular Coupling: This method involves the intramolecular coupling of 2-bromodibenziodolium iodide with copper(I) oxide.
Chemical Reactions Analysis
2-Bromobiphenylene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo substitution reactions with different reagents.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although specific details on these reactions are less documented.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Scientific Research Applications
2-Bromobiphenylene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromobiphenylene involves its interaction with various molecular targets and pathways. detailed studies on its specific molecular targets and pathways are limited. Generally, its chemical reactivity, particularly in substitution and coupling reactions, plays a significant role in its mechanism of action.
Comparison with Similar Compounds
2-Bromobiphenylene can be compared with other similar compounds such as:
2-Iodobiphenyl: Similar in structure but with an iodine atom instead of bromine.
4-Bromobiphenyl: The bromine atom is positioned at the 4th position instead of the 2nd.
2,2’-Dibromobiphenyl: Contains two bromine atoms at the 2nd position of each phenyl ring.
These compounds share similar chemical properties but differ in their reactivity and applications due to the position and type of halogen atoms.
Properties
IUPAC Name |
2-bromobiphenylene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br/c13-8-5-6-11-9-3-1-2-4-10(9)12(11)7-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPQVSMGLXYJAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C=CC(=CC3=C2C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
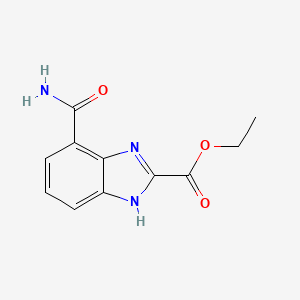
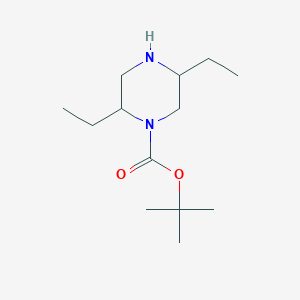
![8-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B15334156.png)
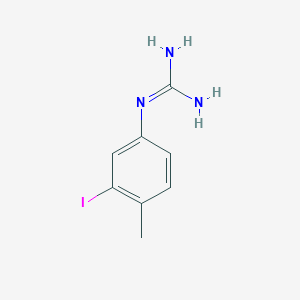
![2,5-Dimethylimidazo[1,2-a]pyrazine](/img/structure/B15334168.png)
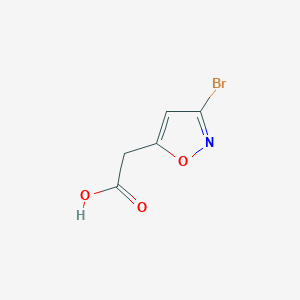
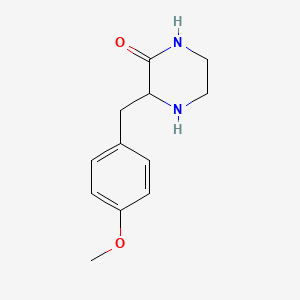
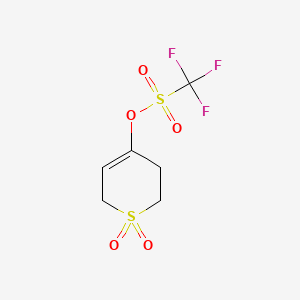
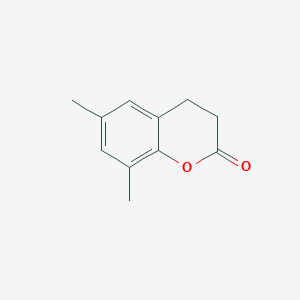
![1,3-Dichloro-5-[(chloromethoxy)methyl]benzene](/img/structure/B15334204.png)
![2,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15334205.png)
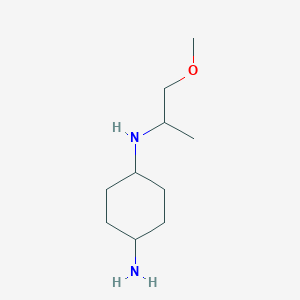
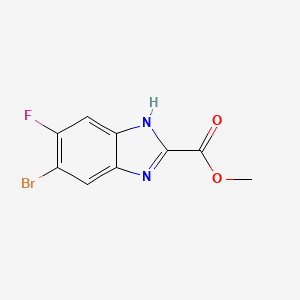
![Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B15334227.png)
